molecular formula C17H32O2 B12644831 Isotridecyl methacrylate CAS No. 94247-05-9

Isotridecyl methacrylate

Cat. No.: B12644831
CAS No.: 94247-05-9
M. Wt: 268.4 g/mol
InChI Key: XWQPYRZLNKQZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotridecyl methacrylate is a hydrophobic, monofunctional methacrylate monomer with the chemical formula C17H32O2. It is an ester of methacrylic acid and is commonly used as a raw material in the synthesis of polymers. This compound is known for its low glass transition temperature, making it an excellent flexible and plasticizing monomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotridecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure a high yield and purity of the final product. The reaction mixture is typically distilled to separate the this compound from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isotridecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isotridecyl methacrylate involves its ability to undergo polymerization and addition reactions. The methacrylate group in the compound allows it to form covalent bonds with other monomers, leading to the formation of polymers with desired properties. The hydrophobic nature of this compound imparts water resistance and flexibility to the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

  • Isodecyl methacrylate
  • Isobornyl methacrylate
  • Lauryl methacrylate

Comparison

Isotridecyl methacrylate is unique due to its long hydrophobic tail, which provides superior flexibility and impact resistance compared to other methacrylate monomers. Its low glass transition temperature makes it an excellent choice for applications requiring flexibility and plasticization .

Properties

CAS No.

94247-05-9

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

11-methyldodecyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3

InChI Key

XWQPYRZLNKQZFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.